molecular formula C15H11NO5 B6400414 4-(3-Acetylphenyl)-2-nitrobenzoic acid CAS No. 1262006-21-2

4-(3-Acetylphenyl)-2-nitrobenzoic acid

Cat. No.: B6400414
CAS No.: 1262006-21-2
M. Wt: 285.25 g/mol
InChI Key: SWGUPVXLFXISTQ-UHFFFAOYSA-N
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Description

4-(3-Acetylphenyl)-2-nitrobenzoic acid is an organic compound that features both an acetyl group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylphenyl)-2-nitrobenzoic acid typically involves a multi-step process:

    Acetylation: The acetyl group can be introduced via Friedel-Crafts acylation, where the nitrated benzoic acid is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling: The final step involves coupling the acetylated and nitrated intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Reduction: 4-(3-Aminophenyl)-2-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-(3-Carboxyphenyl)-2-nitrobenzoic acid.

Scientific Research Applications

4-(3-Acetylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical assays and probes.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Acetylphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the acetyl group can modify proteins through acetylation.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Acetylphenyl)-2-aminobenzoic acid: Similar structure but with an amine group instead of a nitro group.

    4-(3-Carboxyphenyl)-2-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an acetyl group.

    4-(3-Acetylphenyl)-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

4-(3-Acetylphenyl)-2-nitrobenzoic acid is unique due to the presence of both an acetyl and a nitro group on the benzoic acid core, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

4-(3-acetylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-9(17)10-3-2-4-11(7-10)12-5-6-13(15(18)19)14(8-12)16(20)21/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGUPVXLFXISTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689758
Record name 3'-Acetyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-21-2
Record name 3'-Acetyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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